Arborine

Description

This compound has been reported in Glycosmis pentaphylla with data available.

structure

Structure

3D Structure

Properties

IUPAC Name |

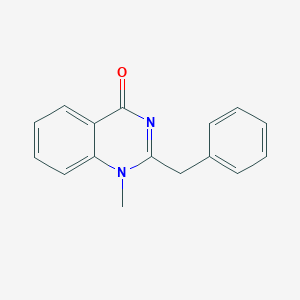

2-benzyl-1-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-18-14-10-6-5-9-13(14)16(19)17-15(18)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPZRKIQCKKYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N=C1CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218856 | |

| Record name | Glycosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arborine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6873-15-0 | |

| Record name | Arborine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6873-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006873150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arborine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5JUH3HNWF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arborine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

161 - 162 °C | |

| Record name | Arborine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Arborine: A Promising Quinazolin-4-one Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Arborine, a naturally occurring quinazolin-4-one alkaloid, has emerged as a molecule of significant interest in the field of drug discovery. Possessing a unique heterocyclic structure, this compound, isolated from plants such as Glycosmis pentaphylla, presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound's potential as a lead compound, summarizing its known biological activities, physicochemical properties, and the broader context of the quinazolin-4-one class of compounds. While specific data on this compound's mechanism of action in mammalian cells remains limited, this guide consolidates the available information and outlines potential avenues for future research.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical characteristics is paramount for its development as a drug candidate. The following table summarizes the known physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄N₂O | [1] |

| Melting Point | 161-162 °C | [1] |

| Solubility | Soluble in ethyl acetate, methyl chloride, and DMSO; Insoluble in water | |

| Appearance | Yellowish-green solid |

Biological Activities and Therapeutic Potential

The quinazolin-4-one core of this compound is a well-established pharmacophore, with numerous synthetic derivatives exhibiting a wide range of pharmacological activities.[2][3] This section explores the known biological activities of this compound and the broader therapeutic potential of its structural class.

Antimicrobial Activity

Initial investigations into the bioactivity of this compound have revealed its potential as an antimicrobial agent. The table below presents the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of this compound against various microorganisms.

| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus ATCC 25923 | 500 - 2000 | > 2000 | [4] |

| Escherichia coli ATCC 25922 | 500 - 2000 | > 2000 | [4] |

| Candida albicans ATCC 90028 | 500 - 2000 | > 2000 | [4] |

These findings suggest that this compound may serve as a template for the development of new antimicrobial drugs, an area of critical need due to the rise of antibiotic resistance.[4]

Anticancer and Anti-inflammatory Potential of the Quinazolin-4-one Scaffold

While specific anticancer and anti-inflammatory data for this compound are not yet available in the public domain, the broader class of quinazolin-4-one derivatives has demonstrated significant potential in these therapeutic areas.[3][5][6]

Anticancer Activity: Numerous quinazolin-4-one derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1][5][7] These compounds have been shown to target key signaling pathways involved in cancer progression, including:

-

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) Kinases: Some quinazolinones act as inhibitors of these receptor tyrosine kinases, which are often overexpressed in cancer cells and play a crucial role in cell proliferation and survival.

-

Hypoxia-Inducible Factor-1α (HIF-1α) Signaling Pathway: Certain quinazolin-4-ones have been identified as inhibitors of the HIF-1α pathway, a key regulator of tumor adaptation to hypoxic conditions.[8]

-

AKT Signaling Pathway: The AKT pathway is a central node in cell signaling that promotes survival and growth. Some quinazolinone derivatives have shown potential to inhibit this pathway.[4]

Anti-inflammatory Activity: The quinazolin-4-one scaffold has also been explored for its anti-inflammatory properties.[6][9] Derivatives have been shown to inhibit inflammatory mediators, suggesting their potential in treating inflammatory disorders.[9]

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of related quinazolin-4-one compounds, several potential mechanisms of action for this compound can be hypothesized. These warrant further investigation to elucidate the specific pathways modulated by this natural product.

Caption: Hypothesized signaling pathways potentially modulated by this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are crucial for reproducible research. The following outlines general methodologies that can be adapted for studying this compound.

Isolation and Purification of this compound

A general workflow for the isolation of this compound from plant material is depicted below. This bioassay-guided fractionation approach allows for the identification of active compounds.

Caption: General workflow for the isolation of this compound.

In Vitro Bioassays

Standard in vitro assays are essential for determining the biological activity of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of wells showing no growth onto agar plates. The lowest concentration that results in no growth on the agar plate is the MBC.

Cytotoxicity Assay (MTT Assay):

-

Seed mammalian cells (e.g., cancer cell lines and normal cell lines) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth).

Future Directions and Conclusion

This compound represents a compelling natural product with the potential to serve as a lead compound in drug discovery. Its quinazolin-4-one core is a privileged scaffold that has yielded numerous biologically active molecules. While preliminary studies have demonstrated its antimicrobial properties, a significant opportunity exists to explore its potential as an anticancer and anti-inflammatory agent.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxic activity of this compound against a broad panel of cancer cell lines and assessing its anti-inflammatory effects in relevant in vitro and in vivo models.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound in mammalian cells. This will involve techniques such as Western blotting, kinase assays, and gene expression profiling.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.

-

In Vivo Efficacy and Safety Studies: Evaluating the therapeutic efficacy and toxicological profile of this compound in animal models of disease.

References

- 1. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of new quinazolin-4-one derivatives as apoptotic enhancers and autophagy inhibitors with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Arborine Analogs: A Detailed Protocol for Laboratory Researchers

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Arborine, a quinazolinone alkaloid first isolated from Glycosmis arborea, and its analogs have garnered significant interest in medicinal chemistry due to their diverse biological activities. The quinazolinone scaffold is a privileged structure in drug discovery, known to exhibit antimicrobial, anticancer, and anti-inflammatory properties. This document provides a detailed protocol for the chemical synthesis of this compound and its analogs in a laboratory setting, intended to guide researchers in the preparation of these compounds for further investigation.

General Synthetic Strategy

The synthesis of this compound (2-benzyl-1-methylquinazolin-4-one) and its analogs can be efficiently achieved through a two-step process. The first step involves the N-acylation of a substituted N-methylanthranilic acid with a desired acyl chloride. The resulting N-acyl-N-methylanthranilic acid is then cyclized in the second step to yield the target quinazolinone. This versatile strategy allows for the generation of a library of this compound analogs by varying both the anthranilic acid and the acyl chloride starting materials.

Experimental Protocols

Protocol 1: Synthesis of N-Methylanthranilic Acid

N-methylanthranilic acid serves as a key precursor for the synthesis of this compound. It can be prepared from anthranilic acid through reductive methylation.

Materials:

-

Anthranilic acid

-

Formaldehyde (37% aqueous solution)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl, concentrated and 1 M)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in methanol.

-

Cool the solution in an ice bath and add formaldehyde solution (1.2 equivalents) dropwise with stirring.

-

After 30 minutes of stirring, add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Acidify the mixture to pH 2 with 1 M HCl.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Adjust the pH of the remaining aqueous solution to 4-5 with a solution of NaOH.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-methylanthranilic acid as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Protocol 2: Synthesis of N-Methyl-N-(phenylacetyl)anthranilic Acid (this compound Precursor)

This protocol describes the N-acylation of N-methylanthranilic acid with phenylacetyl chloride.

Materials:

-

N-Methylanthranilic acid

-

Phenylacetyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend N-methylanthranilic acid (1 equivalent) in dry dichloromethane in a round-bottom flask.

-

Add pyridine (1.2 equivalents) to the suspension and stir until a clear solution is obtained.

-

Cool the solution in an ice bath and add phenylacetyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl (2 x 30 mL) and then with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methyl-N-(phenylacetyl)anthranilic acid. This product is often used in the next step without further purification.

Protocol 3: Synthesis of this compound (2-benzyl-1-methylquinazolin-4-one)

This final step involves the cyclization of the N-acylated precursor to form the quinazolinone ring.

Materials:

-

N-Methyl-N-(phenylacetyl)anthranilic acid

-

Acetic anhydride

-

Sodium acetate (anhydrous)

Procedure:

-

In a round-bottom flask, combine N-methyl-N-(phenylacetyl)anthranilic acid (1 equivalent) and anhydrous sodium acetate (0.2 equivalents).

-

Add acetic anhydride (5-10 equivalents) and heat the mixture to reflux (approximately 140 °C) for 2-3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water with vigorous stirring to precipitate the product.

-

Filter the solid precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Dry the crude product under vacuum.

-

The crude this compound can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

Table 1: Summary of Yields for the Synthesis of this compound

| Step | Product | Starting Material | Reagents | Typical Yield (%) |

| 1. N-Methylation | N-Methylanthranilic acid | Anthranilic acid | Formaldehyde, NaBH₄ | 75-85 |

| 2. N-Acylation | N-Methyl-N-(phenylacetyl)anthranilic acid | N-Methylanthranilic acid | Phenylacetyl chloride, Pyridine | 80-90 |

| 3. Cyclization | This compound | N-Methyl-N-(phenylacetyl)anthranilic acid | Acetic anhydride, Sodium acetate | 70-80 |

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₄N₂O |

| Molecular Weight | 250.29 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 114-116 °C |

| ¹H NMR (CDCl₃, ppm) | δ 8.25 (dd, 1H), 7.68 (m, 1H), 7.45-7.25 (m, 7H), 4.15 (s, 2H), 3.65 (s, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 162.5, 155.8, 147.3, 135.8, 134.2, 129.2, 128.8, 127.3, 126.8, 126.5, 120.7, 44.2, 34.1 |

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound analogs.

Caption: General workflow for the synthesis of this compound analogs.

Signaling Pathway (Hypothetical)

While the precise signaling pathways modulated by many this compound analogs are still under investigation, quinazolinone derivatives have been reported to interact with various cellular targets. For instance, some analogs act as inhibitors of receptor tyrosine kinases (RTKs) or enzymes involved in cell cycle progression. The diagram below represents a hypothetical signaling pathway that could be targeted by an this compound analog.

Caption: Hypothetical inhibition of an RTK signaling pathway by an this compound analog.

Application Note: Quantification of Arborine in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Arborine, a quinazolin-4-one alkaloid, in plant extracts, particularly from Glycosmis pentaphylla. This compound has garnered significant interest due to its antimicrobial properties.[1][2] This document provides a comprehensive protocol for sample preparation, HPLC analysis, and method validation, making it a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound (2-benzyl-1-methylquinazolin-4-one) is a characteristic alkaloid found in the leaves of Glycosmis pentaphylla (Retz.) DC., a plant species used in traditional medicine.[1] Recent studies have highlighted the antimicrobial activity of this compound, particularly against multidrug-resistant bacteria, suggesting its potential as a lead compound for the development of new antimicrobial agents.[1] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigations.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of phytochemicals in complex plant matrices. This application note describes a robust reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the determination of this compound.

Experimental

Materials and Reagents

-

This compound standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (analytical grade)

-

Plant material (Glycosmis pentaphylla leaves, dried and powdered)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector was used.

Sample Preparation

-

Extraction:

-

Accurately weigh 1.0 g of powdered plant material.

-

Perform extraction with 20 mL of methanol in an ultrasonic bath for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process twice more with fresh solvent.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

-

Sample Solution Preparation:

-

Reconstitute the dried extract with 10 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

-

HPLC Conditions

A proposed HPLC method based on common parameters for similar alkaloids is presented in the table below.

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Elution | 0-20 min, 20-80% B20-25 min, 80% B25-30 min, 80-20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Results and Discussion

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Linearity: A calibration curve for this compound standard was constructed by plotting the peak area against the concentration. The method demonstrated good linearity over the concentration range of 1-100 µg/mL.

| Parameter | Value |

| Concentration Range | 1 - 100 µg/mL |

| Regression Equation | y = 25432x + 1234 |

| Correlation Coefficient (r²) | 0.9995 |

Precision: The precision of the method was evaluated by analyzing six replicate injections of a standard solution. The relative standard deviation (RSD) for both intra-day and inter-day precision was found to be less than 2%, indicating good reproducibility.

| Precision | RSD (%) |

| Intra-day | 1.2 |

| Inter-day | 1.8 |

Accuracy: The accuracy of the method was determined by a recovery study. Known amounts of this compound standard were added to a pre-analyzed sample, and the recovery was calculated. The average recovery was in the range of 98-102%.

| Spiked Concentration (µg/mL) | Recovered Concentration (µg/mL) | Recovery (%) |

| 10 | 9.85 | 98.5 |

| 50 | 50.8 | 101.6 |

| 100 | 101.2 | 101.2 |

LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively.

| Parameter | Value (µg/mL) |

| LOD | 0.1 |

| LOQ | 0.3 |

Quantification of this compound in Plant Extract

The validated HPLC method was applied to determine the this compound content in a methanolic extract of Glycosmis pentaphylla leaves. The concentration of this compound was calculated using the regression equation from the calibration curve.

| Sample | This compound Content (mg/g of dry weight) |

| Glycosmis pentaphylla Leaf Extract | 3.5 |

Conclusion

The described HPLC method provides a reliable, accurate, and precise tool for the quantification of this compound in plant extracts. This application note can be readily adopted by researchers for the quality control of herbal materials and for further studies on the pharmacological activities of this compound.

Protocols

Protocol 1: Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 to 100 µg/mL by diluting the stock solution with methanol.

Protocol 2: HPLC Analysis Workflow

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject 10 µL of the filtered sample or standard solution into the HPLC system.

-

Run the gradient elution program as described in the HPLC conditions table.

-

Monitor the chromatogram at 254 nm.

-

Identify the this compound peak by comparing the retention time with that of the standard.

-

Quantify the this compound content by integrating the peak area and using the calibration curve.

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Potential anticancer signaling pathway for quinazolines.[3][4][5]

References

- 1. This compound, a quinazolin-4-one antimicrobial alkaloid from Glycosmis pentaphylla (Retz.) DC - IIUM Repository (IRep) [irep.iium.edu.my]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 5. Quinazoline compounds for antitumor treatment | Experimental Oncology [exp-oncology.com.ua]

Application Notes and Protocols for Determining Arborine Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborine, a quinazoline alkaloid, has demonstrated notable cytotoxic effects against various cancer cell lines, positioning it as a compound of interest for oncological research and drug development. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound using standard cell-based assays. The primary mechanism of this compound-induced cytotoxicity is the induction of apoptosis, or programmed cell death. This process is characterized by the activation of specific signaling pathways that lead to the systematic dismantling of the cell.

Data Presentation: this compound Cytotoxicity

The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for this compound can vary depending on the cell line and the duration of exposure.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) | Reference |

| MCF-7 | Breast Adenocarcinoma | 24 | 50 | [1][2] |

| 48 | 25 | [1][2] | ||

| HeLa | Cervical Carcinoma | Not Specified | 1.84 | [3] |

| A431 | Skin Epidermoid Carcinoma | Not Specified | 12.95 | [3] |

| SGC-7901/ADR | Adriamycin-resistant Gastric Cancer | Not Specified | 0.24 µM | [3] |

| SGC-7901/VCR | Vincristine-resistant Gastric Cancer | Not Specified | 1.09 µM | [3] |

Table 2: Effect of this compound on Apoptosis and Oxidative Stress in MCF-7 Cells

| Parameter | Treatment | Result | Reference |

| Apoptosis Rate | Untreated | 9.36% | [1][2] |

| This compound-treated | 52.3% | [1][2] | |

| Intracellular ROS Levels | This compound-treated | ~1.3-fold increase | [1][2] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] Metabolically active cells reduce the yellow MTT to a purple formazan product, and the intensity of the color is proportional to the number of viable cells.[5]

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)[5]

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Solubilization solution (e.g., DMSO, or 0.2% NP-40 and 8mM HCl in isopropanol)[5]

-

96-well microplates

-

Multi-well spectrophotometer (ELISA reader)

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24 and 48 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1][5]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[1]

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1] A reference wavelength of >650 nm can be used for background subtraction.[1]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[7] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells, where it intercalates with DNA.[8]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include untreated controls.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin and wash with serum-containing media.[8] Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of the 100 µg/mL PI working solution.[9]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

-

Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube and mix gently.[9]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[8] Use an excitation wavelength of 488 nm and detect FITC emission at around 530 nm and PI emission at >575 nm.

-

Data Analysis: Quadrant analysis of the flow cytometry data will differentiate the cell populations:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10] The fluorescence intensity is directly proportional to the level of intracellular ROS.

Materials:

-

DCFH-DA stock solution (10 mM in DMSO)[10]

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope or plate reader

Protocol:

-

Cell Seeding: Seed cells in a 24-well plate or a black, clear-bottom 96-well plate and allow them to adhere overnight.[10][11]

-

Compound Treatment: Treat the cells with this compound at the desired concentrations for the specified time.

-

Probe Loading: Remove the treatment medium and wash the cells once with serum-free medium.[10] Add 500 µL (for 24-well plate) or 100 µL (for 96-well plate) of a freshly prepared DCFH-DA working solution (e.g., 20 µM in serum-free medium) to each well.[11]

-

Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[11]

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.[10]

-

Fluorescence Measurement: Add 500 µL (for 24-well plate) or 100 µL (for 96-well plate) of PBS to each well.[10] Measure the fluorescence intensity using a fluorescence microscope or a plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of 530 nm.[10]

-

Data Analysis: Quantify the fluorescence intensity and compare the ROS levels in this compound-treated cells to those in untreated control cells.

Visualizations

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]

- 3. researchhub.com [researchhub.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. goldbio.com [goldbio.com]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. docs.abcam.com [docs.abcam.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

Application of Arborine in the Development of Novel Antifungal Treatments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborine, a quinazolinone alkaloid isolated from the plant Glycosmis pentaphylla, has demonstrated significant potential as a scaffold for the development of new antifungal agents. The emergence of drug-resistant fungal pathogens necessitates the exploration of novel chemical entities with unique mechanisms of action. This document provides a comprehensive overview of the current understanding of this compound's antifungal properties, detailed experimental protocols for its evaluation, and a summary of available data to guide further research and development. While specific data on pure this compound is still emerging, studies on extracts of Glycosmis pentaphylla and related quinazolinone compounds provide a strong foundation for its potential application.

Antifungal Activity of this compound and Related Compounds

Extracts from Glycosmis pentaphylla, containing this compound as a key bioactive compound, have shown promising antifungal activity against a range of pathogenic fungi. The data from these studies, along with research on structurally similar quinazolinone derivatives, are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of Glycosmis pentaphylla Extracts and Related Compounds against Various Fungi

| Fungal Species | Extract/Compound | MIC (µg/mL) | Reference |

| Candida albicans | Hydroalcoholic root extract of G. pentaphylla | 50 | [1] |

| Sclerotinia sclerotiorum | Quinazolinone Derivative (6c) | 2.46 | [2][3] |

| Pellicularia sasakii | Quinazolinone Derivative (6c) | 2.94 | [2][3] |

| Fusarium graminearum | Quinazolinone Derivative (6c) | 6.03 | [2][3] |

| Fusarium oxysporum | Quinazolinone Derivative (6c) | 11.9 | [2][3] |

Table 2: Zone of Inhibition of Glycosmis pentaphylla Extracts against Various Fungi

| Fungal Species | Extract | Zone of Inhibition (mm) | Reference |

| Aspergillus niger | Methanolic leaf extract of G. pentaphylla | 17 | [4] |

| Candida albicans | Methanolic leaf extract of G. pentaphylla | Lowest zone of inhibition | [4] |

Proposed Mechanism of Action

While the precise mechanism of this compound's antifungal action is yet to be fully elucidated, studies on quinazolinone alkaloids and extracts of G. pentaphylla suggest a multi-faceted mode of action primarily targeting fungal cell membrane integrity.

Research on a structurally related quinazolinone compound has shown that it induces the formation of abnormal mycelia, damages cellular organelles, and alters the permeability of the fungal cell membrane[2][3]. Furthermore, studies on this compound-containing extracts against bacteria have revealed that they cause significant damage to the cell membrane[5]. This collective evidence strongly suggests that this compound's primary antifungal mechanism likely involves the disruption of the fungal cell membrane, leading to leakage of intracellular contents and ultimately, cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. phytojournal.com [phytojournal.com]

- 5. Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive this compound and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bioautography Assay of Arborine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborine is a quinazolin-4-one alkaloid predominantly isolated from plants of the Glycosmis genus, such as Glycosmis pentaphylla.[1][2] It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antimicrobial, anticancer, and antimalarial properties. Bioautography is a powerful and relatively inexpensive technique that combines thin-layer chromatography (TLC) with a biological detection system.[3][4] This method allows for the rapid screening of plant extracts and other complex mixtures to identify and localize bioactive compounds based on their antimicrobial activity directly on the chromatogram.[5][6]

These application notes provide a detailed protocol for performing a direct bioautography assay to detect and assess the antimicrobial activity of this compound. The described methodology is crucial for the bioassay-guided fractionation and isolation of this compound from its natural sources.

Principle of Direct Bioautography

Direct bioautography involves the chromatographic separation of a sample on a TLC plate, followed by the application of a microbial suspension directly onto the plate's surface. The plate is then incubated under conditions suitable for microbial growth. Antimicrobial compounds present in the separated spots inhibit the growth of the microorganisms, resulting in clear zones of inhibition against a background of microbial growth. The visualization of these zones is typically enhanced by using a redox indicator, such as a tetrazolium salt, which is converted by viable microorganisms into a colored formazan dye.[5]

Experimental Protocols

Extraction of this compound from Glycosmis pentaphylla Leaves

This protocol describes a general method for the extraction of an alkaloid-rich fraction from dried plant material.

Materials and Reagents:

-

Dried and powdered leaves of Glycosmis pentaphylla

-

Methanol (analytical grade)

-

Dichloromethane (analytical grade)

-

Rotary evaporator

-

Filter paper (Whatman No. 1)

-

Glassware (beakers, flasks)

Procedure:

-

Macerate the dried, powdered leaves of Glycosmis pentaphylla in a 1:1 mixture of methanol and dichloromethane at room temperature for 48-72 hours.

-

Filter the extract through Whatman No. 1 filter paper to remove the plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

For further enrichment of alkaloids, an acid-base extraction can be performed on the crude extract.

-

Store the resulting extract at 4°C in a tightly sealed container until further use.

Thin-Layer Chromatography (TLC)

Materials and Reagents:

-

TLC plates (silica gel 60 F254, 20x20 cm)

-

Capillary tubes or micropipette for sample application

-

TLC developing tank

-

Mobile phase: n-hexane:ethyl acetate (12:7 v/v) or chloroform:methanol (starting with 9:1 v/v)[7][8]

-

This compound standard (if available)

-

UV lamp (254 nm and 366 nm)

Procedure:

-

On a silica gel TLC plate, draw a faint pencil line approximately 1.5 cm from the bottom.

-

Apply the plant extract (dissolved in methanol) and the this compound standard as small spots onto the starting line.

-

Allow the solvent to evaporate completely from the spots.

-

Pour the mobile phase into the TLC developing tank to a depth of about 0.5-1 cm. Place a piece of filter paper inside the tank, ensuring it is saturated with the solvent vapor to maintain a saturated atmosphere. Close the tank and allow it to equilibrate for at least 30 minutes.

-

Carefully place the TLC plate into the developing tank.

-

Allow the solvent front to ascend the plate until it is about 1-2 cm from the top edge.

-

Remove the plate from the tank and immediately mark the solvent front with a pencil.

-

Allow the plate to air dry completely in a fume hood to remove all traces of the mobile phase solvents.

-

Visualize the separated spots under a UV lamp at 254 nm and 366 nm and mark their positions.

Direct Bioautography Assay

Materials and Reagents:

-

Developed TLC plate

-

Test microorganisms: Staphylococcus aureus (e.g., ATCC 25923), Escherichia coli (e.g., ATCC 25922), Candida albicans (e.g., ATCC 90028)[1]

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for yeast)

-

Sterile petri dishes or a suitable incubation chamber

-

p-Iodonitrotetrazolium violet (INT) or Thiazolyl Blue Tetrazolium (MTT) solution (e.g., 2 mg/mL in sterile water)

-

Incubator

Procedure:

-

Prepare a fresh culture of the test microorganism in the appropriate liquid medium. Incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

-

Immerse the dried, developed TLC plate in the microbial suspension for a few seconds, ensuring the entire surface is covered.

-

Remove the plate and allow any excess liquid to drain off.

-

Place the inoculated TLC plate in a sterile, humid environment (e.g., a sterile petri dish with moistened filter paper) to prevent it from drying out during incubation.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 16-24 hours for bacteria, 25-30°C for 48 hours for yeast).[3]

-

After incubation, spray the plate evenly with the INT or MTT solution.

-

Re-incubate the plate for 30 minutes to 4 hours, or until a visible color change occurs.

-

Observe the plate for clear, white, or pale zones against a colored background (purple for MTT, red/pink for INT). These zones indicate the presence of compounds with antimicrobial activity.

-

Calculate the Retardation factor (Rf) of the active spots and compare them with the this compound standard.

Data Presentation

Quantitative and semi-quantitative data are essential for evaluating the potency of this compound. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure, while the Minimum Effective Dose (MED) can be determined as a semi-quantitative output from the bioautography assay itself.

Quantitative Antimicrobial Activity of this compound

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against common microbial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][9]

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | 500 - 2000 | [1] |

| Escherichia coli | ATCC 25922 | 500 - 2000 | [1] |

| Candida albicans | ATCC 90028 | 500 - 2000 | [1] |

Semi-Quantitative Analysis: Minimum Effective Dose (MED)

The MED can be determined by spotting serial dilutions of a known concentration of this compound onto a TLC plate and running the bioautography assay. The MED is the lowest amount of the compound that produces a clear and visible inhibition zone.[10]

Visualizations

Experimental Workflow

Caption: Workflow for this compound Bioautography Assay.

Principle of Direct Bioautography

Caption: Visualization of this compound's antimicrobial activity.

References

- 1. This compound, a quinazolin-4-one antimicrobial alkaloid from Glycosmis pentaphylla (Retz.) DC - IIUM Repository (IRep) [irep.iium.edu.my]

- 2. researchgate.net [researchgate.net]

- 3. Bioautography and its scope in the field of natural product chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. Frontiers | Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive this compound and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus [frontiersin.org]

- 9. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of Arborine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the low aqueous solubility of Arborine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring quinazolinone alkaloid with the chemical formula C₁₆H₁₄N₂O.[1] It has garnered significant interest in drug discovery for its potential pharmacological activities, including the inhibition of muscarinic acetylcholine receptors.[2][3] However, like many alkaloids, this compound exhibits low solubility in aqueous solutions, which can be a major hurdle for its use in biological assays, formulation development, and in vivo studies. Poor aqueous solubility can lead to low bioavailability and inaccurate experimental results.

Q2: What is the approximate aqueous solubility of this compound?

A2: The estimated aqueous solubility of this compound is approximately 9.349 mg/L at 25°C.[4] This low value classifies it as a poorly water-soluble compound, necessitating the use of solubility enhancement techniques for most experimental applications.

Q3: In which organic solvents is this compound more soluble?

A3: this compound exhibits significantly higher solubility in some organic solvents compared to water. For instance, its solubility in Dimethyl Sulfoxide (DMSO) is reported to be in the range of 15.62 mg/mL to 16.67 mg/mL, often requiring ultrasonication and warming to achieve full dissolution.[2][5]

Q4: What are the common strategies to improve the aqueous solubility of this compound?

A4: Several techniques can be employed to enhance the aqueous solubility of this compound. These include:

-

Co-solvency: Using a mixture of water and a water-miscible organic solvent.

-

pH Adjustment: Modifying the pH of the solution to ionize the molecule, which can increase its solubility.

-

Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic this compound molecules.

-

Inclusion Complexation with Cyclodextrins: Forming a complex with cyclodextrins to increase its apparent water solubility.

-

Solid Dispersion: Dispersing this compound in a solid carrier to improve its dissolution rate.

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during their experiments with this compound.

| Issue | Possible Cause | Troubleshooting Steps |

| This compound precipitates out of solution upon dilution of a DMSO stock with aqueous buffer. | The concentration of DMSO in the final solution is too low to maintain this compound's solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (be mindful of its potential effects on your experimental system). 3. Consider using a co-solvent system or a formulation with surfactants or cyclodextrins. |

| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of active this compound. | 1. Ensure complete dissolution of this compound in the stock solution before use. Gentle heating and sonication can aid dissolution in DMSO. 2. Visually inspect for any precipitation before adding to the assay. 3. Prepare fresh dilutions for each experiment. |

| Difficulty preparing a stock solution in a desired solvent. | The chosen solvent has a low solubilizing capacity for this compound. | 1. Refer to the solubility data table below to select a more appropriate solvent. 2. For DMSO, use a fresh, unopened bottle as it is hygroscopic, and water content can reduce solubility.[2] 3. Employ methods like warming and ultrasonication to aid dissolution. |

Data Presentation

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Conditions |

| Water | ~ 9.349 mg/L | Estimated at 25°C[4] |

| Dimethyl Sulfoxide (DMSO) | 15.62 - 16.67 mg/mL | Ultrasonic and warming to 60°C may be required[2][5] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL | Clear solution[2] |

| 10% DMSO, 90% Corn Oil | ≥ 1.67 mg/mL | Clear solution[2] |

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution using a Co-solvent System

-

Objective: To prepare a 1 mg/mL stock solution of this compound for in vitro assays.

-

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline solution (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath sonicator

-

-

Procedure:

-

Weigh out the desired amount of this compound powder.

-

To prepare a 1 mg/mL solution, first dissolve the this compound in DMSO to a concentration of 10 mg/mL. This may require gentle warming and sonication.

-

In a separate sterile tube, prepare the vehicle by mixing 40% PEG300, 5% Tween-80, and 45% saline.

-

Slowly add the this compound-DMSO solution to the vehicle while vortexing to achieve a final this compound concentration of ≥ 1.67 mg/mL in a solution containing 10% DMSO.[2]

-

Visually inspect the solution for any signs of precipitation. If the solution is not clear, further optimization of the vehicle composition may be necessary.

-

Protocol 2: Enhancing this compound Solubility using β-Cyclodextrin Inclusion Complexation

-

Objective: To prepare an aqueous solution of this compound-β-cyclodextrin complex to improve its water solubility.

-

Materials:

-

This compound powder

-

β-Cyclodextrin (or a more soluble derivative like HP-β-CD)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Mortar and pestle (for kneading method)

-

Freeze-dryer (for freeze-drying method)

-

-

Procedure (Kneading Method):

-

Determine the desired molar ratio of this compound to β-cyclodextrin (commonly 1:1).

-

Place the β-cyclodextrin in a mortar and add a small amount of water to form a paste.

-

Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

-

Slowly add the this compound solution to the β-cyclodextrin paste and knead thoroughly for 30-60 minutes.

-

Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

-

The resulting powder is the this compound-β-cyclodextrin inclusion complex, which should exhibit improved aqueous solubility.

-

-

Procedure (Freeze-Drying Method):

-

Dissolve β-cyclodextrin in deionized water with stirring.

-

Dissolve this compound in a minimal amount of a suitable organic solvent and slowly add it to the cyclodextrin solution under continuous stirring.

-

Stir the mixture for 24-48 hours at room temperature.

-

Freeze the resulting solution and then lyophilize it using a freeze-dryer to obtain a solid powder of the inclusion complex.

-

Mandatory Visualizations

Caption: A workflow for selecting a suitable method to enhance the aqueous solubility of this compound.

Caption: this compound's inhibitory effect on the M1/M3 muscarinic acetylcholine receptor signaling pathway.

References

Improving the yield of Arborine synthesis reactions

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Arborine synthesis reactions. The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct method for synthesizing this compound and its structural analogs (tetrahydro-β-carbolines) is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[1][2][3][4]

Q2: What are the typical starting materials for this compound synthesis?

A2: The synthesis of this compound, which is a methylated tetrahydro-β-carboline, typically utilizes tryptamine and acetaldehyde as the primary starting materials.[5] Variations may employ derivatives of these compounds to achieve specific substitutions.

Q3: What are the key factors influencing the yield of the Pictet-Spengler reaction for this compound synthesis?

A3: The yield of the this compound synthesis is primarily influenced by the choice of acid catalyst, solvent, reaction temperature, and the purity of the starting materials. The electrophilicity of the iminium ion intermediate is a key driver for the cyclization step.[1][2]

Q4: Can this reaction be performed under green chemistry principles?

A4: Yes, efforts have been made to develop more environmentally friendly Pictet-Spengler reactions. This includes the use of water as a solvent and milder acid catalysts, which can lead to high yields and easier product isolation.[6]

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | - Ineffective catalyst: The chosen acid catalyst may not be strong enough to promote the formation of the iminium ion and subsequent cyclization. - Low reaction temperature: The reaction may require heating to proceed at a reasonable rate. - Impure starting materials: Contaminants in the tryptamine or acetaldehyde can interfere with the reaction. - Incorrect stoichiometry: An inappropriate ratio of tryptamine to acetaldehyde can lead to incomplete conversion. | - Catalyst Optimization: Experiment with different Brønsted acids (e.g., HCl, TFA, p-TsOH) or Lewis acids. Ensure the catalyst is not used in excessive amounts, which could protonate the starting amine and reduce its nucleophilicity. - Temperature Adjustment: Try refluxing the reaction mixture. Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields.[7] - Reagent Purity: Ensure the purity of starting materials using appropriate analytical techniques before use. - Stoichiometry Check: Use a slight excess of the aldehyde to ensure complete consumption of the tryptamine.[8] |

| Formation of Multiple Products/Side Reactions | - Over-alkylation: The product amine can sometimes react further with the aldehyde. - Oxidation: The tetrahydro-β-carboline product can be oxidized to the aromatic β-carboline, especially if the reaction is exposed to air for extended periods at high temperatures. - Competing cyclization pathways: Depending on the substituents, alternative cyclization pathways may become accessible. | - Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Purification: Utilize column chromatography to separate the desired product from byproducts. |

| Product Precipitation Issues | - Incorrect solvent for crystallization: The chosen solvent may not have the ideal solubility properties for recrystallization (high solubility at high temperature, low solubility at low temperature). - Solution is too dilute: If too much solvent is used, the product may not crystallize upon cooling. | - Solvent Screening: Perform small-scale solubility tests to find a suitable solvent or solvent system for recrystallization. - Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the product. |

| Difficulty in Product Purification | - Product and impurities have similar polarities: This can make separation by column chromatography challenging. - Product is an oil instead of a solid: This prevents purification by recrystallization. | - Chromatography Optimization: Experiment with different solvent systems (mobile phases) for column chromatography to improve separation. - Salt Formation: If the product is an oil, consider converting it to a hydrochloride or other salt, which is often a crystalline solid and can be purified by recrystallization. The free base can then be regenerated. |

Quantitative Data on Tetrahydro-β-carboline Synthesis

| Starting Materials | Aldehyde/Ketone | Catalyst/Solvent | Temperature | Yield (%) | Reference |

| Tryptamine | Benzaldehyde | HFIP | Reflux | 95 | (5) |

| Tryptamine | p-Nitrobenzaldehyde | HFIP | Reflux | 98 | (5) |

| L-Tryptophan methyl ester | p-Nitrobenzaldehyde | HFIP | Reflux | 98 | (5) |

| Tryptamine | Various Aldehydes | DCE/TFA | Microwave | High | [7] |

| 2-(Azidomethyl)-1H-indole | Propargylic Alcohols | Yb(OTf)3 / 1,2-DCE | Reflux | 25-50 |

Experimental Protocols

Protocol 1: General Pictet-Spengler Synthesis of 1-Substituted-1,2,3,4-tetrahydro-β-carbolines

This protocol is a general procedure that can be adapted for the synthesis of this compound using tryptamine and acetaldehyde.

Materials:

-

Tryptamine

-

Aldehyde (e.g., Acetaldehyde)

-

Glacial Acetic Acid

-

Dry Dichloromethane (CH₂Cl₂)

-

Ammonium Hydroxide (NH₄OH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Methanol (MeOH)

Procedure:

-

Dissolve tryptamine (1 equivalent) in a mixture of glacial acetic acid and dry dichloromethane (e.g., 5:10 mL ratio).

-

Slowly add the aldehyde (1.2 equivalents) to the solution.

-

Reflux the reaction mixture for 1-2 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Basify the solution to a pH of 9-10 using ammonium hydroxide.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., 15% methanol in dichloromethane).[3]

Protocol 2: Purification by Recrystallization

This protocol describes a general method for purifying the crude this compound product.

Procedure:

-

Solvent Selection: Identify a suitable solvent in which the crude product is sparingly soluble at room temperature but highly soluble when heated.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

-

Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals, for example, in a vacuum desiccator.

Visualizations

Caption: Workflow for this compound Synthesis via Pictet-Spengler Reaction.

Caption: Troubleshooting Logic for Low this compound Yield.

References

- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Methyltryptamine Provoking the Crucial Role of Strictosidine Synthase Tyr151-OH for Its Stereoselective Pictet-Spengler Reactions to Tryptoline-type Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Synthesis of tetrahydro-β-carbolines from 2-indolylmethyl azides and propargylic alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03022A [pubs.rsc.org]

Troubleshooting Arborine instability in cell culture media

Welcome to the technical support center for Arborine, a novel plant-derived signaling molecule for advanced cell culture applications. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the stability and efficacy of this compound in your cell culture media.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter while working with this compound.

Question: Why is my this compound solution showing precipitation after being added to the cell culture medium?

Answer:

Precipitation of this compound in your cell culture medium can be attributed to several factors, often related to its physicochemical properties and interactions with other media components.[1][2][3] Here are the most common causes and their respective solutions:

-

Temperature Shock: Rapid changes in temperature can decrease the solubility of this compound.[1][2] Storing this compound stock solutions at low temperatures and then adding them directly to a warmer medium can cause it to fall out of solution.

-

pH Imbalance: The solubility of this compound is pH-dependent. A significant shift in the medium's pH upon the addition of this compound can lead to precipitation.

-

Solution: Ensure the pH of your this compound stock solution is compatible with your cell culture medium. If necessary, adjust the pH of the stock solution before adding it to the medium. It's also important to ensure your medium is properly buffered.[3]

-

-

High Concentration: Exceeding the optimal concentration range for this compound can lead to supersaturation and subsequent precipitation.

-

Solution: Prepare a dilution series to determine the optimal, non-precipitating concentration of this compound for your specific cell line and media combination.

-

-

Interaction with Media Components: this compound may interact with certain salts or other components in the media, forming insoluble complexes.[1][2][3]

Question: I've observed a decrease in cell viability after adding this compound to my culture. What could be the cause?

Answer:

A decrease in cell viability after the addition of this compound can be alarming. Here are potential causes and how to troubleshoot them:

-

This compound Concentration: Even beneficial compounds can become toxic at high concentrations.

-

Solution: Perform a dose-response experiment to determine the optimal concentration of this compound that promotes your desired effect without compromising cell viability.

-

-

Contamination: The this compound stock solution might be contaminated with bacteria, fungi, or mycoplasma.[3]

-

Solution: Filter-sterilize your this compound stock solution before adding it to the culture medium. Regularly test your cell cultures for mycoplasma contamination.[3]

-

-

Degradation of this compound: this compound may degrade over time into byproducts that are toxic to cells. This degradation can be influenced by factors like light exposure and temperature.[4]

-

Solution: Store your this compound stock solution protected from light and at the recommended temperature. Prepare fresh dilutions for each experiment.

-

-

Interaction with Other Media Components: this compound might interact with other media components, leading to the formation of toxic compounds.[5]

-

Solution: Review the composition of your cell culture medium. If you suspect an interaction, you may need to switch to a different basal medium.

-

Question: How can I determine the stability of this compound in my specific cell culture conditions?

Answer:

To ensure reproducible results, it is crucial to understand the stability of this compound under your experimental conditions. Here is a general protocol to assess its stability:

Experimental Protocol: Assessing this compound Stability

-

Preparation: Prepare your complete cell culture medium, including all supplements and serum.

-

Addition of this compound: Add this compound to the medium at your desired final concentration.

-

Incubation: Incubate the this compound-containing medium under your standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Time Points: Collect aliquots of the medium at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours).

-

Analysis: Analyze the concentration of this compound in the collected aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or a specific bioassay.

-

Data Interpretation: Plot the concentration of this compound against time to determine its degradation rate.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a proprietary, plant-derived signaling molecule designed to enhance specific cellular functions in vitro. Its unique properties can promote cell proliferation, differentiation, or specific metabolic pathways, depending on the cell type and culture conditions.

What are the recommended storage conditions for this compound?

For long-term storage, this compound stock solutions should be stored at -20°C or -80°C and protected from light. For short-term use, a 2-8°C storage is acceptable for up to one week. Avoid repeated freeze-thaw cycles.

How does this compound instability affect experimental results?

Instability of this compound, leading to its degradation, can result in a loss of its biological activity.[6] This can lead to inconsistent and non-reproducible experimental outcomes. The degradation products might also have unintended effects on the cells.[7]

Can I use this compound in serum-free media?

Yes, this compound can be used in serum-free media. However, as serum can sometimes help to stabilize certain compounds, it is especially important to carefully determine the optimal concentration and stability of this compound in your specific serum-free formulation.[1][3]

Data and Visualizations

Table 1: this compound Solubility in Common Cell Culture Media

| Media Type | Base Solubility (at 25°C) | Recommended Max Concentration |

| DMEM | 1.5 mg/mL | 500 µg/mL |

| RPMI-1640 | 1.2 mg/mL | 400 µg/mL |

| F-12 | 1.8 mg/mL | 600 µg/mL |

| Serum-Free Medium XF | 0.8 mg/mL | 250 µg/mL |

Table 2: Factors Influencing this compound Stability

| Factor | Effect on Stability | Recommendation |

| Temperature | Higher temperatures accelerate degradation. | Store at recommended low temperatures. |

| pH | Deviations from optimal pH (6.8-7.4) can lead to degradation. | Ensure proper buffering of the medium. |

| Light | Exposure to light can cause photodegradation. | Store in light-protected containers. |

| Oxidizing Agents | Can lead to oxidative degradation. | Avoid co-formulation with strong oxidizing agents. |

Diagrams

Caption: Hypothetical signaling pathway initiated by this compound binding.

Caption: A workflow for troubleshooting this compound instability issues.

References

- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Cell Culture Academy [procellsystem.com]

- 4. mdpi.com [mdpi.com]

- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cellculturedish.com [cellculturedish.com]

- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]

How to minimize degradation of Arborine during extraction

Welcome to the technical support center for Arborine extraction. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of this compound during the extraction process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Troubleshooting Guide